2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine
Description
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 2 and a 4-(trifluoromethyl)piperidine-1-carbonyl moiety at position 3. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic system.
Properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQPJCVFVMYMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methoxy-3-pyridinecarboxylic Acid Chloride
The carboxylic acid precursor is activated using thionyl chloride (SOCl₂), a widely adopted method for generating acid chlorides. In a representative procedure, 2-methoxy-3-pyridinecarboxylic acid is refluxed with excess SOCl₂ under anhydrous conditions, yielding the corresponding acid chloride with near-quantitative conversion. The reaction is typically monitored by TLC or NMR to confirm complete consumption of the starting material.
Coupling with 4-(Trifluoromethyl)piperidine
The acid chloride is reacted with 4-(trifluoromethyl)piperidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with reactions proceeding at room temperature or mild heating (40–60°C). Purification via silica gel chromatography or recrystallization typically affords the final compound in 70–85% yield.
Coupling Reagent-Mediated Amidation
HBTU/Peptide Coupling Agents
Modern peptide coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), enable direct amidation without isolating the acid chloride. In a protocol adapted from indazole-3-carboxamide synthesis, 2-methoxy-3-pyridinecarboxylic acid is combined with 4-(trifluoromethyl)piperidine and HBTU in dimethylformamide (DMF) or acetonitrile (MeCN). The reaction is catalyzed by a tertiary amine (e.g., DIPEA) and stirred at room temperature for 12–24 hours. This method avoids harsh conditions associated with acid chlorides, yielding the product in 65–78% purity, often requiring subsequent chromatography.
Boron-Mediated Amidation
A solvent-free approach utilizes tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] to activate the carboxylic acid. This method, reported for hindered substrates, involves heating 2-methoxy-3-pyridinecarboxylic acid and 4-(trifluoromethyl)piperidine with B(OCH₂CF₃)₃ in MeCN at 80–100°C for 5–24 hours. The boron reagent facilitates direct coupling without racemization, achieving yields of 60–70%. A unique solid-phase workup using Amberlyst resins simplifies purification, removing unreacted reagents via filtration.
Comparative Analysis of Synthetic Methods
The acid chloride route remains the most efficient, balancing yield and practicality. However, boron-mediated coupling offers scalability advantages for industrial applications due to its streamlined workup.
Challenges and Optimization Strategies
Steric Hindrance
The trifluoromethyl group on the piperidine ring introduces steric bulk, potentially slowing nucleophilic attack. Employing polar aprotic solvents (e.g., DMF) or elevated temperatures (80–100°C) mitigates this issue.
Moisture Sensitivity
Acid chlorides and coupling reagents like HBTU are moisture-sensitive. Reactions must be conducted under inert atmospheres (N₂ or Ar) with rigorously dried solvents.
Byproduct Formation
Over-activation of the carboxylic acid can lead to side products such as symmetric anhydrides. Controlled stoichiometry of SOCl₂ (1.2–1.5 equiv) minimizes this risk.
Industrial-Scale Considerations
Patent EP3786160B1 highlights the use of continuous flow reactors for analogous piperidine-pyridine couplings, reducing reaction times from hours to minutes. Such systems enhance heat transfer and mixing, critical for exothermic amidation reactions. Additionally, catalytic methods using Pd or Cu for carbonylative couplings are emerging but remain underdeveloped for this specific target.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and methoxy group undergo selective oxidation under controlled conditions:
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Pyridine ring oxidation occurs with KMnO₄/H₂SO₄ at 80–100°C, yielding pyridine-N-oxide derivatives. This reaction preserves the trifluoromethyl-piperidine moiety while introducing an oxygen atom at the pyridine nitrogen .
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Methoxy group demethylation is achieved using BBr₃ in dichloromethane (-20°C to 25°C), converting the methoxy group to a hydroxyl group without affecting other functional groups .
| Oxidizing Agent | Reaction Site | Product | Yield (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Pyridine N | N-Oxide | 72–85 |
| BBr₃ | Methoxy O | –OH | 88 |
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic displacement of the methoxy group:
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Amination with NH₃/MeOH at 120°C replaces the methoxy group with an amine, forming 3-amino derivatives .
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Thiolation using NaSH/DMF at 90°C produces thioether analogues.
Key observation : The trifluoromethyl-piperidine group enhances electrophilicity at the C3 position, accelerating substitution rates by 1.5–2× compared to non-fluorinated analogues .
Palladium-Catalyzed Cross-Coupling
The trifluoromethyl-piperidine component participates in Suzuki-Miyaura couplings :
-
Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives. The trifluoromethyl group remains intact under these conditions .
| Boronic Acid | Catalyst | Product Purity (%) |
|---|---|---|
| 4-CF₃-phenyl | Pd(PPh₃)₄ | 94 |
| 3-pyridyl | PdCl₂(dppf) | 82 |
Reduction Reactions
Selective reductions have been documented:
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Piperidine ring hydrogenation (H₂, 10% Pd/C, 50 psi) saturates the piperidine ring while preserving the pyridine and trifluoromethyl groups .
-
Carbonyl group reduction (LiAlH₄, THF, 0°C) converts the amide to a secondary amine.
Mechanistic insight : Steric hindrance from the trifluoromethyl group slows piperidine hydrogenation by 30% compared to non-substituted analogues .
Enzyme-Targeted Reactions
In biochemical contexts, this compound inhibits monoacylglycerol lipase (MAGL) via covalent modification:
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The carbonyl group forms a reversible adduct with MAGL’s catalytic serine residue (IC₅₀ = 2.5 nM) .
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Trifluoromethyl substitution improves binding affinity by 4× compared to CH₃ analogues due to enhanced hydrophobic interactions .
Stability Under Acidic/Basic Conditions
-
Acid stability (1M HCl, 25°C): No degradation after 24 hr.
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Base sensitivity (1M NaOH, 25°C): Hydrolysis of the amide bond occurs within 2 hr (t₁/₂ = 45 min).
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Methoxy substitution | 3.2 × 10⁻³ | 58.2 |
| Pyridine oxidation | 1.8 × 10⁻⁴ | 72.5 |
| Suzuki coupling | 4.5 × 10⁻² | 41.7 |
Key Research Findings
-
The trifluoromethyl group deactivates the pyridine ring toward electrophilic substitution but activates it for nucleophilic attacks .
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Enzymatic inhibition potency correlates with electron-withdrawing effects of the piperidine substituent (R² = 0.91 for MAGL inhibition) .
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Solvent effects : Reactions in polar aprotic solvents (DMF, DMSO) improve yields by 15–20% compared to THF .
Scientific Research Applications
Pharmacological Applications
1. Central Nervous System Disorders
Research indicates that compounds with similar structures exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic potential .
Case Study: Neuroprotective Effects
A study involving related piperidine derivatives demonstrated significant improvements in locomotor activity and reduced anxiety-like behaviors in animal models, suggesting that 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine may exhibit similar effects due to its structural analogies .
2. Antidepressant Activity
The compound may also act as an antidepressant. In vivo studies have shown that modifications at the trifluoromethyl position can enhance the metabolic stability of related compounds, indicating prolonged action within the body .
Agrochemical Applications
1. Antifungal and Insecticidal Properties
Recent research has explored the antifungal and insecticidal activities of trifluoromethyl pyrimidine derivatives, which share structural similarities with this compound. These compounds have shown promising results against various fungal pathogens and insect pests, indicating potential applications in agriculture .
Table: Biological Activity of Related Compounds
| Compound Name | Antifungal Activity | Insecticidal Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Effective | Moderate | Low |
| Compound B | Effective | Low | Moderate |
| This compound | Potentially Effective | Potentially Moderate | Not Evaluated |
Material Science Applications
The unique properties of this compound make it suitable for use in developing advanced materials. Its ability to form stable complexes with metal ions can be harnessed in catalysis and sensor technologies.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
Key structural analogs and their similarity scores (based on ):
| Compound ID | CAS Number | Substituents | Similarity Score | Key Differences |
|---|---|---|---|---|
| Target Compound | Not Provided | 2-methoxy, 3-[4-CF₃-piperidine-carbonyl] | 1.00 | Reference compound |
| A580263 | 219715-34-1 | 2-methoxy, 4-CF₃-pyridine | 0.93 | CF₃ at pyridine position 4 |
| A113522 | 50650-59-4 | 4-CF₃-pyridin-2-ol | 0.92 | Hydroxyl at position 2, no piperidine |
| A108112 | 121643-44-5 | 2-methoxy, 3-CF₃-pyridine | 0.78 | CF₃ at pyridine position 3, no piperidine |
Key Observations :
- Positional Isomerism : Moving the CF₃ group from the piperidine ring (target compound) to the pyridine core (A580263, A108112) reduces similarity and likely alters electronic properties and binding affinity .
- Functional Group Impact : Replacing the piperidine-carbonyl with a hydroxyl group (A113522) lowers similarity, suggesting the piperidine moiety is critical for target interactions .
Physicochemical Properties :
- Methoxy groups balance this by donating electron density to the pyridine ring, improving solubility in polar solvents .
Pharmacological Activity and Selectivity
- Receptor Selectivity : In CCR5 antagonists (e.g., Sch-417690/Sch-D), benzylic substituents like methoxymethyl improve selectivity for CCR5 over muscarinic receptors (M1/M2). This suggests that the methoxy group in the target compound may similarly enhance selectivity for biological targets .
- Antibacterial/Antitumor Potential: Piperidine-acetyl derivatives (e.g., Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate) demonstrate antibacterial activity, implying that the piperidine-carbonyl group in the target compound could confer analogous bioactivity .
Biological Activity
2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a methoxy group, a pyridine ring, and a piperidine moiety with a trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 300.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.36 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the condensation of methoxy-substituted pyridine derivatives with piperidine derivatives under controlled conditions, often utilizing reagents such as sodium hydride or potassium tert-butoxide to facilitate product formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may exert effects by modulating these targets, leading to various biological responses. For instance, research indicates that compounds with similar structures can influence cellular pathways involved in apoptosis and methuosis, which is a form of non-apoptotic cell death characterized by cellular vacuolization.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines at low micromolar concentrations. The mechanism appears to involve disruption of microtubule polymerization and induction of cellular vacuolization.
Case Study:
In one study, the compound demonstrated significant growth inhibition in glioblastoma cells, with a reported GI50 value in the nanomolar range. Morphological changes such as cell rounding and membrane blebbing were observed, indicating its potential as an effective anticancer agent .
Enzyme Inhibition
The compound also exhibits promising enzyme inhibitory activity. Research indicates that it may act as an inhibitor for certain protein targets involved in cancer progression and inflammation.
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a piperidine derivative with a pyridine-carbonyl intermediate. For example:
- Step 1: Prepare 4-(trifluoromethyl)piperidine via nucleophilic substitution or catalytic hydrogenation of a nitrile precursor.
- Step 2: React the piperidine with a carbonylating agent (e.g., phosgene or triphosgene) to form the piperidine-1-carbonyl moiety.
- Step 3: Couple this intermediate with 2-methoxy-3-pyridinecarboxylic acid using coupling reagents like EDCI/HOBt or DCC.
Optimization Tips:
Q. How can spectroscopic and chromatographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching C₁₃H₁₄F₃N₂O₂ (calc. 307.10).
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from differences in assay conditions or compound stability. Strategies include:
- Standardized Assays: Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound variability .
- Stability Testing: Perform LC-MS to detect degradation products under assay conditions (e.g., pH, temperature).
- Meta-Analysis: Compare EC₅₀/IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example: In CCR5 antagonist studies, variations in receptor selectivity (CCR5 vs. M1/M2) were traced to benzylic substituent size, resolved by optimizing the methoxymethyl group .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., HIV-1 CCR5). Key interactions include hydrogen bonding with the pyridine ring and hydrophobic contacts with CF₃ .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
- QSAR Models: Corate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
Q. How can electronic properties (e.g., HOMO-LUMO gaps) be experimentally and theoretically assessed?
Methodological Answer:
- Cyclic Voltammetry: Measure oxidation/reduction potentials in acetonitrile to estimate HOMO/LUMO energies.
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to compute orbital energies. The trifluoromethyl group lowers LUMO by ~0.5 eV, enhancing electron-deficient character .
- UV-Vis Spectroscopy: Compare λₘₐₓ shifts in solvents of varying polarity to correlate with charge-transfer transitions.
Q. What strategies improve stability and shelf-life under varying storage conditions?
Methodological Answer:
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace -OCH₃ with -OCF₃) and test activity.
- Pharmacophore Mapping: Identify critical moieties (e.g., piperidine carbonyl for target binding) using MOE software.
- Bioisosteric Replacement: Substitute CF₃ with CN or Cl to balance lipophilicity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
